molecular formula C10H13NO3 B8185923 (2S,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid CAS No. 128573-14-8

(2S,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid

Cat. No.: B8185923
CAS No.: 128573-14-8
M. Wt: 195.21 g/mol
InChI Key: CSKLNJOBXITXRM-RCOVLWMOSA-N
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Description

(2S,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a hydroxyl group attached to a phenyl ring, and a butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of biocatalysts, such as enzymes, can also be explored to achieve the desired stereochemistry with high specificity and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxyphenylbutanone.

    Reduction: Formation of 2-amino-3-(4-hydroxyphenyl)butanol.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

(2S,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which (2S,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions, influencing the activity of these targets. Pathways involved may include modulation of neurotransmitter systems or inhibition of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-Amino-3-(3-hydroxy-phenyl)-butyric acid
  • (2S,3S)-2-Amino-3-(4-methoxy-phenyl)-butyric acid
  • (2S,3S)-2-Amino-3-(4-hydroxy-phenyl)-propionic acid

Uniqueness

(2S,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid is unique due to its specific stereochemistry and the presence of both an amino and a hydroxyl group on the phenyl ring. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S,3S)-2-amino-3-(4-hydroxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(9(11)10(13)14)7-2-4-8(12)5-3-7/h2-6,9,12H,11H2,1H3,(H,13,14)/t6-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKLNJOBXITXRM-RCOVLWMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)O)[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302145
Record name erythro-(2S,3S)-β-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128573-14-8
Record name erythro-(2S,3S)-β-Methyltyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128573-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name erythro-(2S,3S)-β-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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